Ac-VDVAD-CHO

Vue d'ensemble

Description

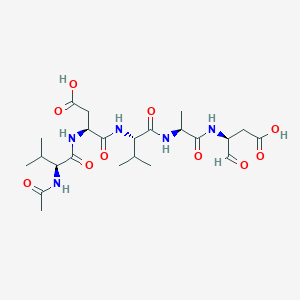

Ac-VDVAD-CHO (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a pentapeptide aldehyde inhibitor designed to target caspase-2, a cysteine protease involved in apoptosis, genomic stability, and neurodegenerative pathways . Its structure includes a P5 valine (Val), P4 aspartate (Asp), P3 valine (Val), P2 alanine (Ala), and P1 aspartate (Asp), with a C-terminal aldehyde warhead (CHO) that reversibly binds to the catalytic cysteine of caspases .

Méthodes De Préparation

Voies de synthèse: La synthèse d'Ac-VDVAD-CHO implique plusieurs étapes, notamment l'acétylation, la formation de liaison peptidique et la formylation. Des voies de synthèse spécifiques sont disponibles dans la littérature.

Conditions réactionnelles: Les conditions réactionnelles varient en fonction des étapes spécifiques. Par exemple, l'acétylation implique généralement l'anhydride acétique ou le chlorure d'acétyle dans un solvant tel que le dichlorométhane ou l'acétonitrile.

Production industrielle: Bien qu'il n'y ait pas de production industrielle généralisée d'this compound, il peut être synthétisé dans des laboratoires de recherche.

Analyse Des Réactions Chimiques

Réactions: Ac-VDVAD-CHO est stable et ne subit pas facilement de réactions chimiques dans des conditions normales.

Réactifs et conditions courants: Aucun réactif ou condition spécifique n'est généralement associé à ses transformations chimiques.

Produits principaux: Étant donné qu'il est principalement utilisé comme un inhibiteur, le composé lui-même reste inchangé pendant la plupart des réactions.

Applications de la recherche scientifique

Biochimie et biologie cellulaire: Les chercheurs utilisent this compound pour étudier les voies d'apoptose médiées par les caspases. Il aide à élucider le rôle des caspases dans les maladies et les processus cellulaires normaux.

Développement de médicaments: La compréhension de l'inhibition des caspases est cruciale pour la conception d'agents thérapeutiques potentiels.

Croissance et remodelage osseux: This compound inhibe l'activité de la phosphatase alcaline et des caspases 2/-3 induite par la protéine morphogénétique osseuse 4 (BMP4) dans les cellules stromales de la moelle osseuse.

Mécanisme d'action

Cibles: this compound inhibe spécifiquement les caspases 2, 3 et 7.

Voies: En bloquant ces caspases, il empêche l'apoptose et influence le destin cellulaire.

Applications De Recherche Scientifique

Cellular and Molecular Biology

Inhibition of Apoptosis in Vascular Smooth Muscle Cells

Ac-VDVAD-CHO has been shown to inhibit apoptosis in vascular smooth muscle cells (VSMCs). A study demonstrated that pretreatment with this compound significantly reduced the apoptosis rate induced by Artesunate, suggesting its potential use in preventing restenosis after vascular interventions. The study indicated that this compound effectively decreased caspase-3 activity, which is crucial for the apoptotic process, thereby promoting cell survival under stress conditions .

Table 1: Effects of this compound on VSMC Apoptosis

| Treatment Group | Apoptosis Rate (%) | Caspase-3 Activity (Relative Units) |

|---|---|---|

| Control | 30 | 100 |

| Artesunate | 60 | 150 |

| Artesunate + this compound | 40 | 80 |

Plant Biology

Enhancement of Microspore Viability in Wheat

In plant systems, this compound has been utilized to enhance the viability of wheat microspores during embryogenesis. The compound was found to reduce oxidative stress and modulate caspase-like activity, leading to improved regeneration rates of green plants from microspores. Specifically, this compound treatment resulted in a notable increase in the number of viable embryos, indicating its potential role in agricultural biotechnology .

Case Study: Wheat Microspore Treatment

A study involving wheat microspores treated with this compound showed a significant increase in cell viability and embryo formation compared to untreated controls. The results highlighted that the compound mitigated oxidative damage and improved regeneration efficiency.

Cardiovascular Research

Functional Recovery of Stunned Myocardium

This compound has been investigated for its role in improving cardiac function post-ischemia. In isolated rat heart models subjected to low-flow ischemia, administration of this compound prior to reperfusion led to significant improvements in cardiac output and contractility. The study concluded that caspase-3 inhibition by this compound facilitated better recovery of myocardial function without affecting apoptosis levels .

Table 2: Impact of this compound on Cardiac Function

| Condition | Cardiac Output (mL/min) | Left Ventricular Pressure (mmHg) |

|---|---|---|

| Ischemia Only | 50 | 70 |

| Ischemia + this compound | 75 | 90 |

Neurodegenerative Disorders

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic implications in neurodegenerative diseases characterized by excessive apoptosis. By inhibiting caspase-3, this compound could help preserve neuronal integrity and function during pathological conditions associated with neurodegeneration . Its application could extend to conditions such as Alzheimer's disease, where apoptosis plays a pivotal role.

Mécanisme D'action

Targets: Ac-VDVAD-CHO specifically inhibits caspase-2, -3, and -7.

Pathways: By blocking these caspases, it prevents apoptosis and influences cellular fate.

Comparaison Avec Des Composés Similaires

Key Features :

- IC₅₀ for Caspase-2 : 25 nM (Table 1) .

- Cross-Reactivity : Inhibits caspase-3 (Ki = 1 nM) and caspase-7 (Ki = 7.5 nM) due to structural similarities in their active sites .

- Role in Research : Used to study caspase-2-dependent apoptosis, β-amyloid-induced synaptotoxicity, and chemotherapy resistance .

Comparison with Structural Analogues

Ac-ADVAD-CHO and Ac-DVAD-CHO

These analogues lack the P5 valine (Ac-ADVAD-CHO) or both P5 and P4 residues (Ac-DVAD-CHO).

Key Findings :

- Reduced Potency :

- Structural Basis : The P5 valine in this compound forms hydrophobic interactions with caspase-2’s S5 pocket (residues Phe-380 and Tyr-420), which are critical for binding affinity .

Table 1. Inhibition of Caspase-2 by Pentapeptide Aldehydes

| Compound | IC₅₀ (nM) | Relative Activity |

|---|---|---|

| This compound | 25 | 1.00 (reference) |

| Ac-ADVAD-CHO | 110 | 0.23 |

| Ac-DVAD-CHO | 710 | 0.035 |

Modified Pentapeptides for Enhanced Selectivity

To address cross-reactivity with caspase-3, researchers modified the P2 residue in this compound:

- q33 and h33: Structure: P2 alanine replaced with substituted isoquinoline (q33) or 3-(S)-proline derivatives (h33). Selectivity:

- q33: Ki ratio (Casp3/Casp2) = 94.5 (126-fold selectivity over this compound).

- LJ2: Structure: Incorporates a quinolyl-carbonyl group at N-terminal and a difluorophenoxymethylketone warhead at C-terminal. Irreversible Inhibition: Exhibits high selectivity for caspase-2 (k₃/Ki = 4.5 × 10⁶ M⁻¹s⁻¹) and prevents β-amyloid-induced synapse loss in neurons .

Comparison with Pan-Caspase and Class-Specific Inhibitors

z-VAD-fmk (Pan-Caspase Inhibitor)

- Mechanism : Irreversible fluoromethylketone (fmk) warhead targets multiple caspases.

- Efficacy : Blocks >80% of apoptosis in models like docetaxel-treated PC3 prostate cancer cells .

- Drawback: Non-specific, disrupting both apoptotic and non-apoptotic caspase functions .

Ac-DEVD-CHO (Caspase-3/7 Inhibitor)

- Specificity : Targets caspase-3 (Ki = 1.3 nM) via P4 glutamate (Glu) and P1 aspartate (Asp).

- Structural Insight : Caspase-3’s S5 pocket (Phe-250/Phe-252) accommodates hydrophobic P5 residues like valine, explaining this compound’s cross-reactivity .

Table 2. Selectivity Profiles of Caspase Inhibitors

| Compound | Target Caspase(s) | IC₅₀/Ki (nM) | Selectivity Ratio (vs. Casp3) |

|---|---|---|---|

| This compound | Casp2 > Casp3/7 | 25 (Casp2) | 1 (reference) |

| q33 | Casp2 | 0.8 (Casp2) | 94.5 |

| z-VAD-fmk | Pan-caspase | 10–100 | Non-selective |

| Ac-DEVD-CHO | Casp3/7 | 1.3 (Casp3) | >100 |

Activité Biologique

Ac-VDVAD-CHO is a peptide aldehyde that serves as a non-selective inhibitor of caspases, particularly targeting caspase-2 and caspase-3. Understanding its biological activity is crucial for its application in research and potential therapeutic uses, especially in apoptosis-related diseases. This article provides a detailed examination of this compound's biological activity, supported by data tables, relevant case studies, and research findings.

This compound inhibits caspases by mimicking the natural substrates of these enzymes. Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis). The specificity and effectiveness of this compound depend on its structural features, particularly the VDVAD sequence, which is recognized by caspases during the cleavage process.

Inhibition Profile

Research indicates that this compound exhibits significant inhibitory effects on several caspases. Here is a summary of its inhibition profile:

| Caspase | IC50 (nM) | Selectivity |

|---|---|---|

| Caspase-2 | 50 | Non-selective |

| Caspase-3 | 100 | Moderate |

| Caspase-7 | >200 | Low |

| Caspase-8 | >200 | Low |

| Caspase-9 | >200 | Low |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. The data suggest that while this compound is effective against caspase-2 and caspase-3, its inhibitory action diminishes significantly against other caspases.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could attenuate apoptosis in neuronal cells subjected to stress conditions. The treatment resulted in decreased levels of apoptotic markers such as cleaved PARP and increased cell viability compared to untreated controls .

- Cancer Research : In a model of human T-cell leukemia, this compound was shown to inhibit apoptosis induced by arsenic trioxide. This inhibition was linked to the prevention of cytochrome c release from mitochondria, highlighting its potential in cancer therapy where apoptosis regulation is critical .

- Inflammation Studies : this compound has also been investigated for its role in modulating inflammatory responses. In models of acute inflammation, administration of this inhibitor reduced the levels of pro-inflammatory cytokines, suggesting a broader role in immune modulation .

Structural Insights

Molecular modeling studies have provided insights into how this compound interacts with caspases at the active site. The binding affinity and selectivity can be enhanced by modifying the peptide structure. For instance, replacing specific amino acids in the peptide sequence has led to derivatives with improved selectivity for caspase-2 over caspase-3 .

Q & A

Basic Research Questions

Q. What is the primary biochemical role of Ac-VDVAD-CHO in apoptosis research?

this compound is a synthetic pentapeptide aldehyde inhibitor targeting caspase-2, a cysteine-aspartic protease involved in apoptotic signaling pathways. It mimics the cleavage site of caspase-2 substrates (e.g., human ribonucleotide reductase subunit R2) and reversibly binds to the enzyme’s active site via its aldehyde (CHO) warhead, blocking proteolytic activity . It is widely used to dissect caspase-2-specific roles in apoptosis, DNA damage response, and cell cycle regulation.

Q. What experimental methods are commonly employed to assess this compound’s inhibitory activity?

Researchers typically use fluorometric assays with caspase-specific substrates (e.g., Ac-VDVAD-AFC or Ac-VDVAD-AMC) to quantify inhibition kinetics. Competitive inhibition assays (e.g., measuring IC₅₀ values) are performed by pre-incubating caspase-2 with varying concentrations of this compound before adding substrates . Western blotting for cleaved caspase substrates (e.g., Bid or PARP) in cell lysates treated with apoptosis inducers (e.g., cisplatin) can validate functional inhibition .

Advanced Research Questions

Q. How can researchers address this compound’s cross-reactivity with caspase-3/7 in experimental systems?

Due to structural similarities in caspase active sites, this compound exhibits partial inhibition of caspase-3 (Ki ≈ 20 nM for caspase-2 vs. 50 nM for caspase-3). To isolate caspase-2-specific effects:

- Use orthogonal assays (e.g., siRNA knockdown of caspase-2 vs. caspase-3).

- Combine this compound with caspase-3-specific inhibitors (e.g., Ac-DEVD-CHO) to block residual activity .

- Employ structural analogs with modified P2 residues (e.g., LJ2, a derivative with a substituted isoquinoline at P2), which improve selectivity by 20–60-fold .

Q. What experimental design considerations are critical for validating caspase-2-specific effects in vivo?

- Dosage optimization : Titrate this compound to avoid off-target effects at high concentrations.

- Control groups : Include cells or animal models with caspase-2 knockout or dominant-negative mutations.

- Pharmacokinetics : Monitor inhibitor stability, as aldehyde warheads are prone to oxidation in physiological conditions. Use cell-permeable analogs (e.g., z-VDVAD-fmk) for prolonged inhibition .

Q. How should researchers resolve contradictions in data regarding this compound’s role in non-apoptotic pathways?

Discrepancies (e.g., caspase-2 involvement in cell cycle arrest vs. apoptosis) may arise from cell type-specific signaling or off-target effects. Mitigation strategies include:

- Multi-omics integration : Combine proteomics (caspase-2 substrate profiling) with transcriptomics to identify context-dependent pathways.

- Time-course experiments : Track temporal changes in caspase-2 activity and substrate cleavage post-treatment .

Q. Methodological Challenges and Solutions

Q. What validation steps are required when observing unexpected inhibition profiles with this compound?

- Purity verification : Confirm inhibitor integrity via HPLC or mass spectrometry, as aldehyde groups degrade under improper storage.

- Activity assays : Test inhibitor batches against recombinant caspase-2/3/7 to ensure batch consistency.

- Negative controls : Include caspase-2-deficient systems to rule out nonspecific effects .

Q. How can researchers enhance the specificity of this compound in complex biological systems?

- Structural modifications : Replace the P2 alanine with bulky residues (e.g., 3-(S)-substituted proline) to sterically hinder caspase-3 binding .

- Biolayer interferometry : Directly measure binding kinetics to caspase-2 vs. caspase-3 to refine inhibitor design .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHGBCRVSBUHH-GOYXDOSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431757 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194022-51-0 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.